molecular formula C25H28N2O6 B12134837 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12134837
M. Wt: 452.5 g/mol
InChI Key: KYWNVPCLANSZDX-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (hereafter referred to as Compound A) is a pyrrol-2-one derivative characterized by:

  • A 3-(dimethylamino)propyl chain at position 1, enhancing solubility and influencing pharmacokinetics.
  • A 4-methoxyphenyl substituent at position 5, modulating steric and electronic properties.
  • A hydroxyl group at position 3, enabling hydrogen bonding.

Synthetic routes for analogous pyrrol-2-ones typically involve cyclization of precursors under basic conditions, followed by purification via column chromatography or recrystallization . Spectral characterization (NMR, FTIR, HRMS) confirms structural integrity .

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28N2O6/c1-26(2)11-4-12-27-22(16-5-8-18(31-3)9-6-16)21(24(29)25(27)30)23(28)17-7-10-19-20(15-17)33-14-13-32-19/h5-10,15,22,28H,4,11-14H2,1-3H3/b23-21+

InChI Key

KYWNVPCLANSZDX-XTQSDGFTSA-N

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=C(C=C4)OC

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

Table 1: Key Structural Analogs and Properties
Compound Name & ID Substituents (Position 5) Alkyl Chain (Position 1) Melting Point (°C) Yield (%) Key Findings
Compound A (Target) 4-Methoxyphenyl 3-(Dimethylamino)propyl Not Reported Not Given Reference compound for comparison.
5-(5-Methylfuran-2-yl)-Analog 5-Methylfuran-2-yl 3-(Dimethylamino)propyl Not Reported Not Given Reduced steric bulk compared to 4-methoxyphenyl; may enhance membrane permeability.
5-(4-Butoxyphenyl)-1-(2-Furylmethyl)-Analog 4-Butoxyphenyl 2-Furylmethyl Not Reported Not Given Higher LogP (1.521) suggests increased lipophilicity vs. Compound A.
5-(2-Fluorophenyl)-Analog (CAS 618424-97-8) 2-Fluorophenyl 2-(Dimethylamino)ethyl Not Reported Not Given Fluorine substitution may improve metabolic stability and binding affinity.
5-(4-Aminophenyl)-3-(4-Bromophenyl)-Analog (15k) 4-Aminophenyl None (3-phenyl substituent) 247.0–249.5 67 Bromine enhances halogen bonding; amino group enables derivatization.

Core Structure Variations

Dihydropyrimidinone Derivatives

Compounds such as 4-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one replace the pyrrol-2-one core with a dihydropyrimidinone scaffold. Key differences include:

  • Reduced Planarity: Dihydropyrimidinone’s non-planar structure may limit π-π stacking interactions.
  • Synthetic Accessibility : Higher yields (75–86%) compared to pyrrol-2-ones (44–86%) .
  • Bioactivity: Demonstrated antihepatotoxic activity in dihydropyrimidinones, suggesting scaffold-dependent effects .

Pharmacokinetic and Bioactivity Insights

Table 2: Comparative Bioactivity and Physicochemical Data
Compound Class Example Compound LogP Docking Score (kcal/mol) Notable Bioactivity
Pyrrol-2-one Derivatives Compound A Not Reported Not Reported Hypothesized kinase inhibition (structural analogy).
Pyrrol-2-one Derivatives 5-(4-Butoxyphenyl)-Analog 1.521 -32.47 High docking score implies strong target binding.
Dihydropyrimidinones 4-(4-Nitrophenyl)-Analog Not Reported Not Reported Antihepatotoxic activity in vitro.
  • LogP Trends : The 4-butoxyphenyl analog’s higher LogP (1.521) vs. Compound A’s methoxyphenyl group suggests tunable lipophilicity via substituent engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.